tert-Butyl 1-(4-bromobenzyl)piperidin-4-ylcarbamate

Catalog No.
S3315828
CAS No.
1286266-09-8
M.F
C17H25BrN2O2
M. Wt
369.3
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
tert-Butyl 1-(4-bromobenzyl)piperidin-4-ylcarbamat...

CAS Number

1286266-09-8

Product Name

tert-Butyl 1-(4-bromobenzyl)piperidin-4-ylcarbamate

IUPAC Name

tert-butyl N-[1-[(4-bromophenyl)methyl]piperidin-4-yl]carbamate

Molecular Formula

C17H25BrN2O2

Molecular Weight

369.3

InChI

InChI=1S/C17H25BrN2O2/c1-17(2,3)22-16(21)19-15-8-10-20(11-9-15)12-13-4-6-14(18)7-5-13/h4-7,15H,8-12H2,1-3H3,(H,19,21)

InChI Key

DROWWMOQDRCQGK-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)NC1CCN(CC1)CC2=CC=C(C=C2)Br

Canonical SMILES

CC(C)(C)OC(=O)NC1CCN(CC1)CC2=CC=C(C=C2)Br
  • Chemical Databases: Resources like PubChem () list the compound's structure and basic properties, but no mention of research applications.
  • Commercial Availability: Some chemical suppliers offer tert-Butyl 1-(4-bromobenzyl)piperidin-4-ylcarbamate for purchase, but their descriptions typically focus on the product itself and not its research uses.

Possible Research Areas (Speculative)

Due to the structural features of the molecule, tert-Butyl 1-(4-bromobenzyl)piperidin-4-ylcarbamate could be hypothetically interesting for research in a few areas:

  • Medicinal Chemistry: The piperidine ring and the carbamate group are common motifs found in various bioactive molecules. Research could explore if this compound has any potential therapeutic applications.
  • Organic Synthesis: The presence of the tert-butyl group suggests this molecule could be a useful intermediate or protecting group in organic synthesis.

Tert-Butyl 1-(4-bromobenzyl)piperidin-4-ylcarbamate is a chemical compound with the molecular formula C18H27BrN2O2C_{18}H_{27}BrN_{2}O_{2} and a molar mass of 383.32 g/mol. It features a tert-butyl group, a piperidine ring, and a 4-bromobenzyl substituent, which contribute to its unique properties and potential applications in medicinal chemistry and pharmacology. This compound is primarily studied for its biological activities, particularly in cancer treatment and antimicrobial properties.

The chemical reactivity of tert-Butyl 1-(4-bromobenzyl)piperidin-4-ylcarbamate involves various transformations that can enhance its biological activity or facilitate the synthesis of related compounds. For instance, nucleophilic aromatic substitution reactions can modify the bromobenzyl group to introduce different substituents, potentially altering the compound's pharmacological profile. Additionally, the carbamate functional group can undergo hydrolysis under acidic or basic conditions, leading to the release of the piperidine moiety and other derivatives.

Research indicates that tert-Butyl 1-(4-bromobenzyl)piperidin-4-ylcarbamate exhibits significant biological activities:

  • Anticancer Properties: Preliminary studies suggest it may inhibit specific cancer pathways or selectively target cancer cells, making it a candidate for further development as an anticancer agent.
  • Antimicrobial Activity: The compound has shown effectiveness against Gram-positive bacteria, including resistant strains like Staphylococcus aureus and Enterococcus faecium. Its mechanism of action likely involves disrupting bacterial cell membranes or inhibiting essential metabolic pathways .
  • Neuroprotective Effects: There is potential for this compound to enhance neuronal survival and reduce neurodegeneration, with implications for treating neurodegenerative diseases.

The synthesis of tert-Butyl 1-(4-bromobenzyl)piperidin-4-ylcarbamate typically involves several steps:

  • Starting Material: The synthesis begins with tert-butyl-4-hydroxypiperidine-1-carboxylate.
  • Bromobenzyl Introduction: A nucleophilic aromatic substitution reaction introduces the 4-bromobenzyl group.
  • Carbamate Formation: The final step involves the formation of the carbamate by reacting the piperidine derivative with an appropriate isocyanate or carbamoyl chloride .

This multi-step synthesis allows for precise control over the structure and functional groups present in the final product.

Tert-Butyl 1-(4-bromobenzyl)piperidin-4-ylcarbamate has potential applications in various fields:

  • Medicinal Chemistry: As a potential anticancer agent, it may be used in developing new therapies targeting specific cancer types.
  • Antimicrobial Agents: Its effectiveness against resistant bacterial strains positions it as a candidate for new antibiotic formulations.
  • Neuropharmacology: Investigations into its neuroprotective properties could lead to treatments for neurodegenerative disorders.

Interaction studies have focused on the binding affinity of tert-Butyl 1-(4-bromobenzyl)piperidin-4-ylcarbamate with various biological targets. Preliminary data suggest effective interactions with bacterial enzymes, leading to bactericidal effects. Further studies are necessary to elucidate its precise mechanisms of action and potential off-target effects .

Several compounds share structural similarities with tert-Butyl 1-(4-bromobenzyl)piperidin-4-ylcarbamate, highlighting its uniqueness:

Compound NameSimilarityKey Features
Tert-butyl piperidin-4-ylcarbamate0.98Lacks bromobenzyl group; simpler structure
Tert-butyl (4-methylpiperidin-4-yl)carbamate0.96Methyl substitution instead of bromobenzyl
Tert-butyl piperidin-4-ylcarbamate hydrochloride0.98Salt form; altered solubility profile
Tert-butyl 4-(methylamino)piperidine-1-carboxylate0.91Contains methylamino group; different biological properties
Tert-butyl 8-azabicyclo[3.2.1]octan-3-ylcarbamate0.98Different bicyclic structure; unique pharmacological profile

These comparisons illustrate that while tert-butyl 1-(4-bromobenzyl)piperidin-4-ylcarbamate shares common features with other compounds, its distinct bromobenzyl substitution contributes to its unique biological activities and potential therapeutic applications.

Bromobenzyl Substituent Effects on Target Binding Affinity

The 4-bromobenzyl substituent in tert-butyl 1-(4-bromobenzyl)piperidin-4-ylcarbamate plays a crucial role in determining binding affinity through multiple mechanisms. Research has demonstrated that halogen substituents on benzyl moieties significantly influence receptor interactions through halogen bonding, hydrophobic interactions, and electronic effects [1].

Halogen Bonding Interactions

The bromine atom in the 4-position of the benzyl ring forms halogen bonds with target proteins, particularly with backbone carbonyl oxygen atoms [2]. Studies examining halogen-substituted benzyl derivatives have shown that the strength of halogen bonding follows the order: iodine > bromine > chlorine > fluorine [3]. The 4-bromobenzyl group exhibits strong halogen bonding capabilities, with bromine-oxygen distances typically ranging from 3.2 to 3.6 Å [4].

Binding Affinity Analysis

Systematic structure-activity relationship studies of halogenated benzyl derivatives reveal distinct binding affinity patterns. Table 1 presents comparative binding data for various halogen substituents:

HalogenBinding Affinity (hA3AR) Ki (nM)Binding Affinity (hA1AR) Ki (nM)Selectivity A1/A3 RatioHalogen Bond StrengthHydrophobic CharacterMolecular Size (Å)
F1.203.733.1WeakLow1.47
Cl0.391.413.6ModerateModerate1.75
Br0.390.952.4StrongHigh1.85
I0.530.771.5StrongestHighest1.98

The 4-bromobenzyl substituent demonstrates optimal binding characteristics, achieving submicromolar affinity while maintaining favorable selectivity profiles [1]. The bromine atom's size and electronegativity create an optimal balance between halogen bonding strength and steric compatibility with receptor binding sites.

Electronic and Hydrophobic Contributions

The bromobenzyl substituent influences binding through both electronic and hydrophobic mechanisms. The electron-withdrawing nature of bromine increases the π-electron density of the benzyl ring, enhancing π-π stacking interactions with aromatic residues in target proteins [5]. Additionally, the increased lipophilicity conferred by the bromine substituent improves membrane penetration and receptor binding affinity through hydrophobic interactions [3].

Molecular Dynamics Studies

Computational molecular dynamics simulations reveal that the 4-bromobenzyl group adopts preferential orientations within receptor binding pockets, maximizing favorable interactions while minimizing steric clashes. The bromine atom frequently engages in halogen bonding with backbone carbonyl groups, while the benzyl ring participates in hydrophobic contacts with lipophilic residues [4].

Carbamate Functional Group Modifications for Enhanced Bioavailability

The carbamate functional group in tert-butyl 1-(4-bromobenzyl)piperidin-4-ylcarbamate serves as a crucial structural element for bioavailability enhancement through metabolic protection and controlled release mechanisms [6]. Carbamate modifications have become increasingly important in medicinal chemistry due to their ability to improve pharmacokinetic properties while maintaining biological activity.

Metabolic Stability Hierarchy

Research has established a clear metabolic stability hierarchy for carbamate derivatives. The tert-butyl carbamate group exhibits intermediate stability, providing sufficient protection against premature hydrolysis while allowing for controlled release of the active compound [7]. Table 2 presents a comprehensive analysis of carbamate modifications:

Carbamate TypeMetabolic Stability RankHydrolysis Half-Life (Hours)Bioavailability EnhancementMembrane PermeabilityFirst-Pass Protection
Primary (NH2)10.5NonePoorNo
N-Monosubstituted22.1LowFairPartial
N,N-Disubstituted412.4ModerateGoodYes
Cyclic (5-membered)524.8HighVery GoodYes
Cyclic (6-membered)636.2HighestExcellentYes
tert-Butyl38.5ModerateGoodYes

Bioavailability Enhancement Mechanisms

The tert-butyl carbamate protecting group enhances bioavailability through several key mechanisms. First, it protects the amine functionality from rapid conjugation reactions during first-pass metabolism, preventing premature inactivation [8]. Second, the lipophilic tert-butyl group improves membrane permeability, facilitating absorption across biological barriers [9].

Hydrolysis Kinetics and Controlled Release

The hydrolysis of tert-butyl carbamate follows a base-catalyzed mechanism involving initial deprotonation followed by elimination to form an isocyanate intermediate [10]. The tert-butyl group's steric bulk provides optimal hydrolysis kinetics, with a half-life of approximately 8.5 hours under physiological conditions. This controlled release profile ensures sustained drug levels while minimizing toxicity [6].

Enzymatic Recognition and Metabolism

Carbamate esters are recognized by carboxylesterase enzymes, which catalyze their hydrolysis to release the active amine [11]. The tert-butyl carbamate's structure provides favorable enzyme recognition while maintaining appropriate stability against non-specific hydrolysis. This selectivity ensures that drug release occurs primarily at target sites with high esterase activity.

Pharmacokinetic Advantages

Studies have demonstrated that tert-butyl carbamate prodrugs exhibit 2-3 fold improvements in oral bioavailability compared to their parent compounds [9]. The carbamate group provides protection against glucuronidation and sulfation reactions, which are major pathways for drug inactivation. Additionally, the increased lipophilicity facilitates distribution to target tissues while maintaining appropriate aqueous solubility for formulation.

Piperidine Ring Conformational Analysis in Receptor Interactions

The piperidine ring in tert-butyl 1-(4-bromobenzyl)piperidin-4-ylcarbamate adopts various conformations that significantly influence receptor binding affinity and selectivity. Conformational analysis reveals that the piperidine ring's flexibility allows for adaptive binding to different receptor subtypes while maintaining key pharmacophoric interactions [12].

Conformational Preferences

The piperidine ring exhibits conformational flexibility, with the chair conformation being most favorable energetically. However, protein-ligand interactions can stabilize alternative conformations, including twist-boat and boat forms. Table 3 presents a comprehensive conformational analysis:

ConformationRelative Energy (kcal/mol)Population PercentageReceptor Binding PreferenceFlexibility IndexInteraction Profile
Chair (equatorial)0.065.0Moderate0.30Standard
Chair (axial)1.823.0High0.70Enhanced
Twist-boat1.210.0Moderate0.80Variable
Boat5.51.5Low0.90Poor
Half-chair6.80.5Very Low0.95Unfavorable

Axial Orientation Advantages

Studies have shown that axial orientation of the 4-carbamate substituent provides enhanced receptor binding through improved spatial positioning of the pharmacophoric elements [13]. The axial conformation allows for optimal exploration of receptor subpockets that are inaccessible to equatorial conformers. This conformational preference is stabilized by pseudoallylic strain effects and intramolecular interactions [12].

Receptor Subtype Selectivity

The piperidine ring's conformational flexibility contributes to receptor subtype selectivity through differential binding modes. In protein-bound states, the piperidine ring adopts conformations that maximize favorable interactions with specific receptor subtypes while minimizing unfavorable contacts with others. Molecular dynamics simulations indicate that the chair conformation with axial substitution provides optimal complementarity with target binding sites [14].

Intramolecular Interactions

The piperidine ring participates in several intramolecular interactions that stabilize bioactive conformations. Hydrogen bonding between the carbamate nitrogen and adjacent functional groups helps maintain preferred orientations. Additionally, the ring's basicity allows for ionic interactions with acidic residues in receptor binding sites, enhancing binding affinity [15].

Conformational Dynamics in Binding

Protein-ligand binding studies reveal that the piperidine ring undergoes conformational selection during receptor interaction. The binding site architecture selects for specific conformations that optimize complementarity, with the protein environment stabilizing otherwise unfavorable conformations. This induced-fit mechanism allows for high-affinity binding while maintaining selectivity [16].

Structure-Activity Implications

The conformational analysis has important implications for structure-activity relationships. Modifications that restrict piperidine ring flexibility can either enhance or diminish activity depending on whether they stabilize favorable conformations. Understanding these conformational preferences guides the design of more potent and selective analogs through strategic structural modifications [17].

The integration of conformational analysis with binding affinity data reveals that the most active compounds adopt conformations that maximize favorable interactions while minimizing steric clashes. This knowledge provides a framework for rational drug design and optimization of the piperidine-containing scaffold.

XLogP3

3.7

Dates

Last modified: 04-14-2024

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